

isorhapontin Ki value cellobiohydrolase

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Compound Focus: Isorhapontin

CAS No.: 32727-29-0

Cat. No.: S1910456

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Isorhapontin Inhibitor Profile

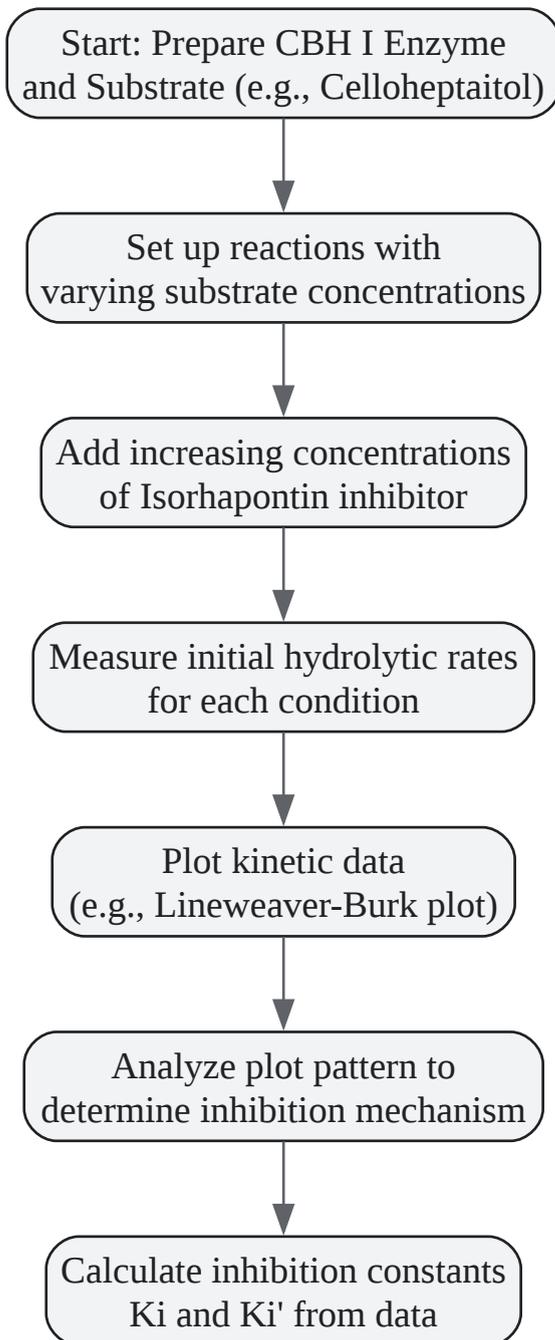
The following table consolidates the key quantitative data for **Isorhapontin's** inhibition of *Trichoderma reesei* Cellobiohydrolase I (CBH I, also known as Cel7A).

Parameter	Value	Experimental Context
Ki (Competitive Inhibition Constant)	57.2 μ M [1] [2]	Inhibition of CBH I hydrolytic activity using celloheptaitol as substrate [2].
Ki' (Uncompetitive Inhibition Constant)	33.3 μ M [2]	Inhibition of CBH I hydrolytic activity using celloheptaitol as substrate [2].
Inhibition Mechanism	Mixed (Noncompetitive & Uncompetitive) [2]	Observed at inhibitor concentrations less than 125 μ M [2].
Molecular Weight	420.41 g/mol [1] [3]	Chemical formula: C ₂₁ H ₂₄ O ₉ [1] [3].
CAS Number	32727-29-0 [1] [3]	-

Detailed Experimental Context & Protocol

The K_i values in the table were determined through a detailed kinetic study. Here is a deeper look into the experimental methodology and findings:

- **Enzyme Source and Inhibitor:** The study used Cellobiohydrolase I (CBH I) from the fungus *Trichoderma reesei*. The inhibitor, **Isorhapontin**, is a stilbene glucoside found in the bark of *Picea glehnii* (a spruce tree) [2].
- **Inhibition Mechanism:** **Isorhapontin** exhibits a **mixed-type inhibition** against CBH I, showing both noncompetitive and uncompetitive characteristics. This means that **Isorhapontin** can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities (as reflected by the different K_i and K_i' values) [2].
- **Essential Structural Features:** The study found that the **glucoside moiety** of **Isorhapontin** is critical for its inhibitory effect. The aglycone form (isorhapontigenin), which lacks the sugar group, showed almost no inhibition. This indicates that both the stilbene and the β -glucosidic structures are essential for the molecule's activity [2].
- **Experimental Workflow:** The general workflow for determining these kinetic parameters can be summarized as follows:



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Frequently Asked Questions & Troubleshooting

Q1: The inhibition of my CBH I by Isorhapontin seems weaker than expected. What could be the reason?

- **Verify the inhibitor structure:** The inhibitory effect is highly dependent on the glucoside moiety. Ensure you are using **Isorhapontin** and not its aglycone form, isorhapontigenin, which is largely ineffective [2].
- **Check your substrate:** The inhibitory effect was more pronounced on soluble cellooligosaccharides (like celloheptaol) compared to bacterial microcrystalline cellulose. The crystallinity and accessibility of your substrate can impact the observed inhibition [2].
- **Confirm enzyme identity:** The documented K_i value is specifically for *Trichoderma reesei* CBH I (Cel7A). Cellobiohydrolases from other sources (e.g., *Phanerochaete chrysosporium*) may have different sensitivities [4].

Q2: Are there other known inhibitors of Cellobiohydrolase I that I should be aware of in my experiments?

- **Product Inhibition:** Cellobiose, the direct product of CBH I action, is a well-known inhibitor. It typically acts via noncompetitive inhibition with a K_i in the sub-millimolar range (e.g., $\sim 490 \mu\text{M}$ for TrCel7A) [5] [6].
- **Phenolic Compounds:** Various low-molecular-weight phenolic compounds derived from lignin (e.g., vanillin, syringaldehyde) can inhibit CBH I. Their potency often depends on the number and position of hydroxyl groups on the phenolic ring [4].
- **Non-productive binding:** CBH I can also be inhibited by non-productive adsorption to lignin present in lignocellulosic biomass, which physically blocks the enzyme from accessing its cellulose substrate [7] [4].

Q3: What is a suitable solvent for preparing Isorhapontin stock solutions?

- **DMSO: Isorhapontin** is soluble in DMSO. A typical stock solution concentration is 25 mg/mL (approximately 59.5 mM), which can be diluted in aqueous buffers for assays. Note that high concentrations of DMSO can affect enzyme activity, so the final concentration in the reaction should be kept low (e.g., $\leq 1\%$) [3].

Advanced Research Context

- **Rate-Limiting Step in CBH I Action:** Research suggests that the dissociation of the enzyme from the cellulose chain, particularly after a stalled event, may be a key rate-limiting step in hydrolysis. An inhibitor like **Isorhapontin**, which affects the catalytic tunnel, could potentially exacerbate this bottleneck [8].
- **Comparison with Other CBHs:** A 2024 study highlights that CBHs from different fungal origins (e.g., basidiomycetes like *Phanerochaete chrysosporium*) can have distinct susceptibility profiles to

inhibitors like phenolics and cellobiose, and may also show differences in their non-productive adsorption to lignin [4]. This is relevant for designing enzyme cocktails for biomass degradation.

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